N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper (Cu(I)) salts.
Introduction of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group is introduced via a nucleophilic substitution reaction.
Attachment of the Phenylamino Group: The phenylamino group is attached through an amination reaction, often using aniline as the starting material.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and reagents are often chosen to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenylamino derivatives.
Scientific Research Applications
N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in biological processes.
Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylate
- N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furan-2-ylmethyl group and phenylamino group contribute to its versatility in various reactions and applications.
Biological Activity
N-(furan-2-ylmethyl)-5-(phenylamino)-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential antimicrobial, antifungal, and anticancer properties, as well as its mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a triazole ring, which is recognized for its stability and solubility in biological environments. The presence of the furan and phenyl groups contributes to its chemical reactivity and potential biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds containing the triazole scaffold exhibit significant antimicrobial properties. For instance, one study evaluated a series of 1,2,3-triazole derivatives against various bacterial strains. The results showed that some derivatives exhibited minimal inhibitory concentrations (MICs) in the range of 16 µg/mL against Mycobacterium smegmatis .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound | Target Organism | MIC (µg/mL) |
---|---|---|
1 | Mycobacterium smegmatis | 16 |
2 | E. coli | 32 |
3 | S. aureus | 64 |
Antifungal Activity
Triazole derivatives have also been extensively studied for their antifungal properties. A specific investigation into the antifungal activity of triazole compounds revealed that they inhibit the enzyme CYP51 (Erg11), crucial for ergosterol biosynthesis in fungi. This mechanism is similar to that of established antifungal agents like fluconazole .
Table 2: Antifungal Activity Against Common Fungal Pathogens
Compound | Fungal Pathogen | MIC (µg/mL) |
---|---|---|
A | C. albicans | 8 |
B | A. fumigatus | 16 |
C | F. solani | 32 |
Anticancer Properties
The anticancer potential of this compound has been explored in vitro against various cancer cell lines. Studies indicate that triazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Table 3: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) |
---|---|---|
X | HeLa | 10 |
Y | MCF-7 | 15 |
Z | A549 | 20 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for microbial growth and survival.
- Cell Cycle Disruption : In cancer cells, it can interfere with cell cycle progression, leading to increased apoptosis.
- Signal Transduction Modulation : It may alter signaling pathways related to inflammation and immune responses.
Case Studies
A notable case study involved the synthesis and evaluation of various triazole derivatives, including this compound. The study reported promising results in terms of both antimicrobial and anticancer activities, emphasizing the need for further optimization based on structure–activity relationships .
Properties
IUPAC Name |
5-anilino-N-(furan-2-ylmethyl)-2H-triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c20-14(15-9-11-7-4-8-21-11)12-13(18-19-17-12)16-10-5-2-1-3-6-10/h1-8H,9H2,(H,15,20)(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHGYGANCJYGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NNN=C2C(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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